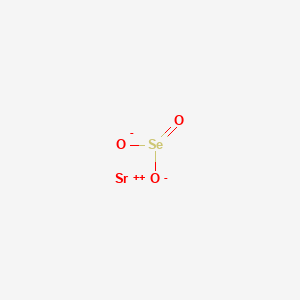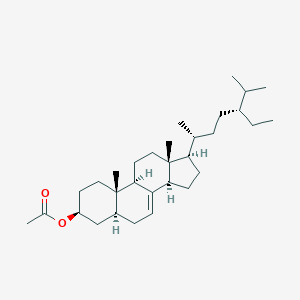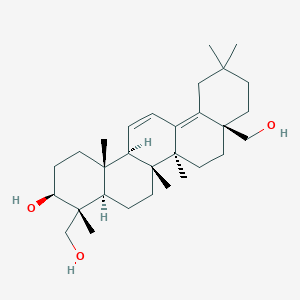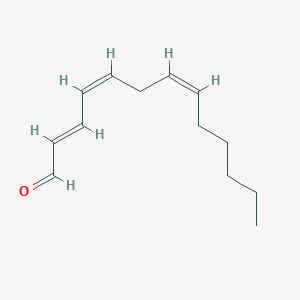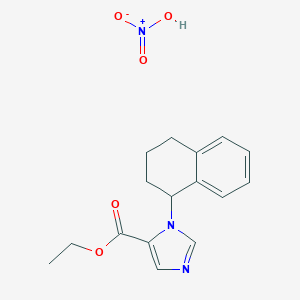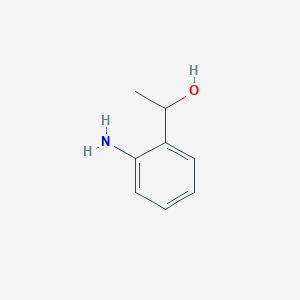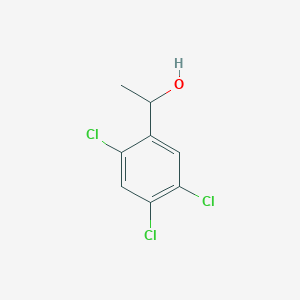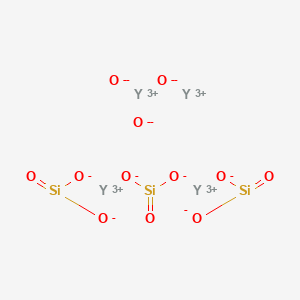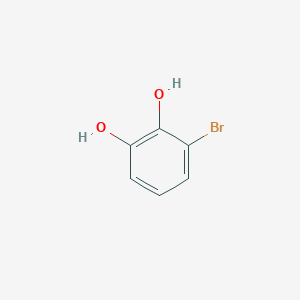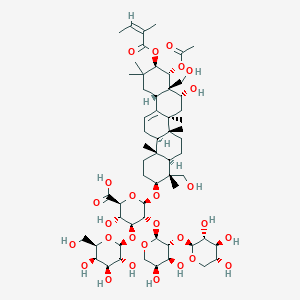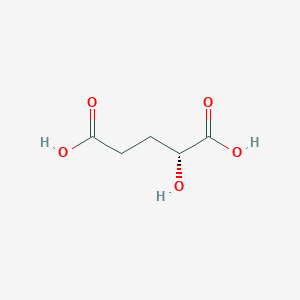
(2R)-2-hydroxypentanedioic acid
説明
Synthesis Analysis
The synthesis of (2R)-2-hydroxypentanedioic acid and its analogs involves several innovative methods to achieve high enantioselectivity and yield. Notably, a concise enantioselective synthesis approach utilizing d-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde has been developed (Ahuja & Sudalai, 2015). Additionally, the synthesis of related cyclic amino acids using L-glyceraldehyde as the chirality source through sequential aldol-based carbon-carbon bond-forming reactions demonstrates the versatility and efficiency of modern synthetic routes (Battistini et al., 2004).
Molecular Structure Analysis
Although specific studies directly analyzing the molecular structure of (2R)-2-hydroxypentanedioic acid were not found, the general approach to understanding the structure of similar compounds involves advanced spectroscopic techniques like NMR and X-ray crystallography. These methods allow for the detailed examination of the stereochemistry and conformational dynamics of chiral molecules, providing insight into their reactivity and interactions.
Chemical Reactions and Properties
The chemical behavior of (2R)-2-hydroxypentanedioic acid can be inferred from studies on similar hydroxy acids, where enantioselective reactions play a significant role in determining the outcome of synthetic pathways. For example, the stereoselective synthesis of hydroxypipecolic acids from commercial precursors using Pd-catalyzed reactions highlights the influence of stereochemistry on the reactivity of these compounds (Occhiato et al., 2008; Occhiato et al., 2009).
科学的研究の応用
Summary of Application
“(2R)-2-hydroxypentanedioic acid”, also known as R-2-hydroxyglutarate (R-2HG), has been found to accumulate as a result of mutations in isocitrate dehydrogenases (IDHs). This accumulation has a gain-of-function effect . The compound is used in research to study its inhibitory effects on 2-oxoglutarate (2OG)-dependent oxygenases, which are enzymes that play a crucial role in the regulation of histone methylation .
Methods of Application
In the studies, biochemical, structural, and cellular assays were used to show that either or both R- and S-2HG inhibit 2OG-dependent oxygenases with varying potencies . The specific methods and experimental procedures would depend on the particular assay being used.
Results or Outcomes
The results showed that the half-maximal inhibitory concentration (IC50) values for the R-form of 2HG varied from approximately 25 μM for the histone N (ɛ)-lysine demethylase JMJD2A to more than 5 mM for the hypoxia-inducible factor (HIF) prolyl hydroxylase . These findings suggest that the pathways involved in IDH-associated malignancy should include those that are regulated by other 2OG oxygenases than HIF hydroxylases, particularly those involving the regulation of histone methylation .
Antioxidants in Foods
Summary of Application
While not directly related to R-2HG, phenolic compounds (PCs), which are structurally similar, are known for their significant antioxidant role and are present in plant foods . They are known to act as an antioxidant by reacting with a variety of free radicals .
Methods of Application
The PCs have been studied for antioxidant activity using several in-vitro methods . Milk and dairy products are supplemented to enhance color, taste, storage stability, and consequent quality .
Results or Outcomes
Due to the toxicity of synthetic antioxidants, phenolic compounds from foods or plants can be used as functional food ingredients . Several foods that need to be evaluated for the phenolic profile in different parts of the world are still unexplored .
2D Electronics
Summary of Application
A research team has solved an age-old challenge to synthesize all-organic two-dimensional perovskites, extending the field into the exciting realm of 2D materials . This breakthrough opens up a new field of 2D all-organic perovskites, which holds promise for both fundamental science and potential applications .
Methods of Application
The team proposed an innovative approach: synthesizing all-organic perovskites in the form of 2D layers instead of 3D crystals .
Results or Outcomes
Antioxidants in Foods
Summary of Application
While not directly related to R-2HG, phenolic compounds (PCs), which are structurally similar, are known for their significant antioxidant role and are present in plant foods . They are known to act as an antioxidant by reacting with a variety of free radicals .
Methods of Application
The PCs have been studied for antioxidant activity using several in-vitro methods . Milk and dairy products are supplemented to enhance color, taste, storage stability, and consequent quality .
Results or Outcomes
Due to the toxicity of synthetic antioxidants, phenolic compounds from foods or plants can be used as functional food ingredients . Several foods that need to be evaluated for the phenolic profile in different parts of the world are still unexplored .
2D Electronics
Summary of Application
A research team has solved an age-old challenge to synthesize all-organic two-dimensional perovskites, extending the field into the exciting realm of 2D materials . This breakthrough opens up a new field of 2D all-organic perovskites, which holds promise for both fundamental science and potential applications .
Methods of Application
The team proposed an innovative approach: synthesizing all-organic perovskites in the form of 2D layers instead of 3D crystals .
Results or Outcomes
This breakthrough opens up a new field of 2D all-organic perovskites, which holds promise for both fundamental science and potential applications .
特性
IUPAC Name |
(2R)-2-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897218 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2R)-2-hydroxypentanedioic acid | |
CAS RN |
13095-47-1 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



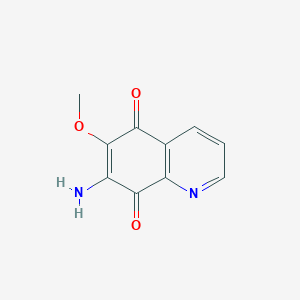

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)

